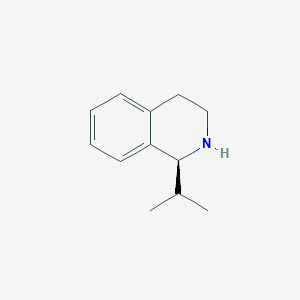
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline, also known as (S)-THIQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has shown to have significant biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (S)-THIQ is not fully understood, but it has been shown to interact with various receptors in the body, including dopamine receptors, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. (S)-THIQ has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Biochemical And Physiological Effects
(S)-THIQ has shown significant biochemical and physiological effects in various scientific research areas. It has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-THIQ in lab experiments is its potential therapeutic applications in various scientific research areas. It has shown significant biochemical and physiological effects, making it a promising compound for further research. However, one limitation of using (S)-THIQ in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, (S)-THIQ is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for (S)-THIQ research. One direction is to further investigate its potential as a treatment for Parkinson's disease and drug addiction. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as a chiral ligand in asymmetric catalysis. Finally, more research is needed to understand the potential toxicity of (S)-THIQ and to develop safer derivatives of the compound.
Synthesis Methods
(S)-THIQ can be synthesized through various methods, including the Pictet-Spengler reaction, asymmetric hydrogenation, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. Asymmetric hydrogenation involves the reduction of a prochiral tetrahydroisoquinoline derivative with a chiral catalyst to form the (S)-enantiomer. The Mannich reaction involves the condensation of an amine, aldehyde, and ketone to form the tetrahydroisoquinoline ring.
Scientific Research Applications
(S)-THIQ has shown potential therapeutic applications in various scientific research areas. It has been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and drug addiction. It has also been studied for its effects on cancer cells, including its potential as an anticancer agent. Additionally, (S)-THIQ has been studied for its potential as a chiral ligand in asymmetric catalysis.
properties
CAS RN |
152971-88-5 |
|---|---|
Product Name |
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
ZGSAVXFMPOZYTJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=CC=CC=C2CCN1 |
SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



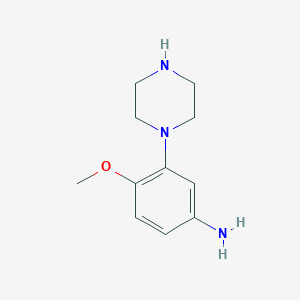
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
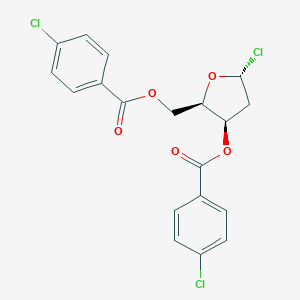
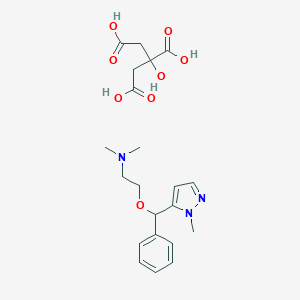
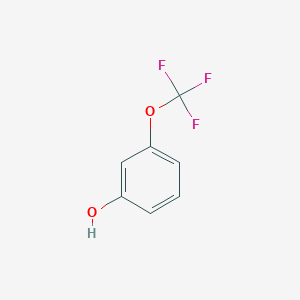
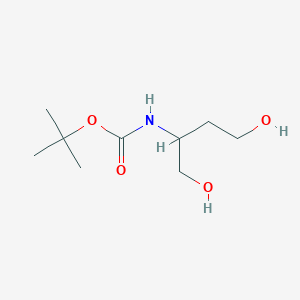
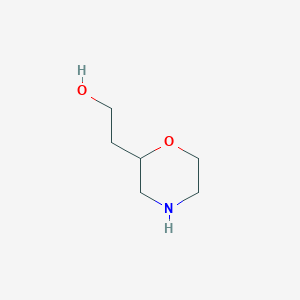
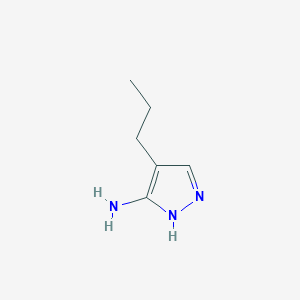
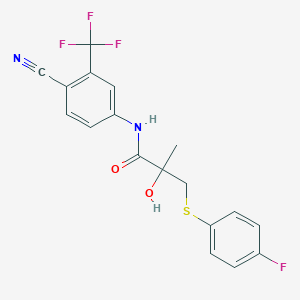
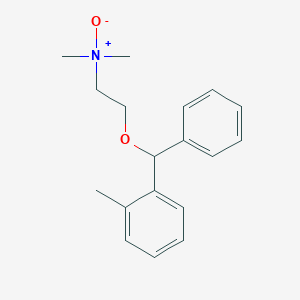
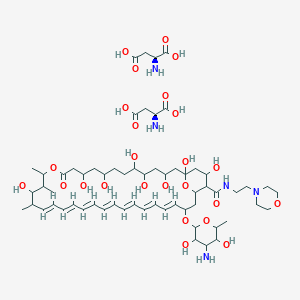
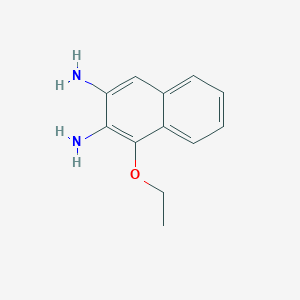
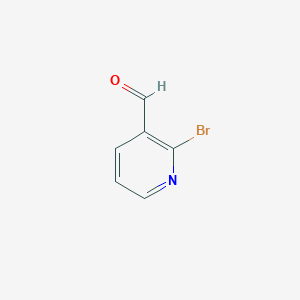
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)